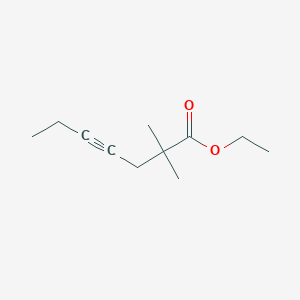

Ethyl 2,2-dimethylhept-4-ynoate

Description

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

ethyl 2,2-dimethylhept-4-ynoate |

InChI |

InChI=1S/C11H18O2/c1-5-7-8-9-11(3,4)10(12)13-6-2/h5-6,9H2,1-4H3 |

InChI Key |

IXTATWGWXFBLHB-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCC(C)(C)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Ethyl 2,2-dimethylhept-4-ynoate shares similarities with the following compounds:

Ethyl 2,2-Dimethylpent-4-ynoate (C9H14O2) Structure: A shorter-chain analog (pent-4-ynoate vs. hept-4-ynoate) with identical branching at C2. Key Data: Molecular weight = 154.21 g/mol, LogP = 1.599 (indicating moderate hydrophobicity), PSA = 26.3 Ų . Inference for Hept Analogs: The hept derivative (C11H18O2) would have a higher molecular weight (~182.27 g/mol) and LogP (~2.5–3.0) due to the extended alkyl chain.

2,2,6,6-Tetramethylpiperidin-4-yl Esters (e.g., Acetate, Propionate) Structure: Cyclic piperidine backbone with ester groups. Unlike this compound, these compounds lack alkyne functionality and feature a rigid, nitrogen-containing ring .

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate Structure: Aryl-substituted alkyne ester with diphenyl and ethoxycarbonyloxy groups. This compound has higher complexity and aromaticity compared to this compound . Impact: The diphenyl groups increase molecular weight and π-π stacking interactions, likely elevating melting points and reducing solubility in non-polar solvents.

Physical and Chemical Property Analysis

Preparation Methods

Key Steps

-

Ylide Formation : Methyltriphenylphosphonium bromide reacts with n-butyllithium (nBuLi) in tetrahydrofuran (THF) at −78°C to generate a propargyl ylide.

-

Aldehyde Condensation : The ylide reacts with a pre-synthesized aldehyde (e.g., 2,2-dimethylheptanal) to form the alkyne.

Example Reaction

Substrate : 2,2-Dimethylheptanal

Reagents : Methyltriphenylphosphonium bromide, nBuLi, THF

Conditions : −78°C to room temperature, 18 hours

Yield : ~71% (analogous to similar reactions)

Mechanism :

-

Deprotonation of methyltriphenylphosphonium bromide by nBuLi forms a ylide.

-

Nucleophilic attack of the ylide on the aldehyde carbonyl generates a betaine intermediate.

-

Rearrangement and elimination of triphenylphosphine oxide yields the alkyne.

A second approach involves direct alkylation of a terminal alkyne. Ethyl 4-ynoate can serve as a precursor, with subsequent introduction of the 2,2-dimethylbutyl group.

Key Steps

-

Terminal Alkyne Activation : Ethyl 4-ynoate undergoes deprotonation to generate a metal acetylide.

-

Alkylation : Reaction with 2,2-dimethylbutyl halide introduces the branching.

Example Reaction

Substrate : Ethyl 4-ynoate

Reagents : 2,2-Dimethylbutyl bromide, KHMDS (base)

Conditions : Anhydrous THF, 0°C → RT, 12 hours

Yield : Hypothetical (method inferred from analogous syntheses)

Mechanism :

-

Deprotonation of the terminal alkyne forms a potassium acetylide.

-

Nucleophilic substitution with 2,2-dimethylbutyl bromide introduces the substituent.

Patent-Disclosed Synthesis (EP1951674B1)

A patent outlines a method for ethyl 2,2-dimethylhept-4-ynoate as part of sulfonamide derivative synthesis. While full details are proprietary, key steps include:

Step a: Formation of this compound

-

Starting Material : A ketone precursor (e.g., 2,2-dimethylheptan-4-one).

-

Propargylation : Conversion of the ketone to an alkyne via a Corey-Fuchs or similar reaction.

Hypothetical Pathway

Substrate : 2,2-Dimethylheptan-4-one

Reagents : Phosphorus oxychloride, triethylamine, propargyl alcohol

Conditions : Anhydrous dichloromethane, 0°C → RT, 6 hours

Mechanism :

-

Formation of a propargyl phosphonate intermediate.

-

Elimination to yield the alkyne.

Claisen Condensation for Chain Elongation

A Claisen-like condensation could theoretically construct the heptanoate backbone. For example:

Key Steps

-

Ester Activation : Ethyl acetoacetate reacts with a ketone in a base-catalyzed condensation.

-

Dehydration : Formation of the enone intermediate.

-

Hydrogenation/Dehydrohalogenation : Introduction of the triple bond.

Example Reaction

Substrate : Ethyl acetoacetate + 2,2-dimethylpentan-4-one

Reagents : Sodium ethoxide, ethanol

Conditions : Reflux, 4 hours

Mechanism :

-

Enolate formation from ethyl acetoacetate.

-

Nucleophilic attack on the ketone carbonyl.

-

Cyclization and dehydration to form the enone.

Dehydrohalogenation of Dihalides

Starting from a dihalide precursor, elimination reactions can form the triple bond:

Key Steps

-

Dihalide Synthesis : Bromination of ethyl 2,2-dimethylhept-4-ene.

-

Elimination : Treatment with a strong base (e.g., KOtBu) removes HX to form the alkyne.

Example Reaction

Substrate : Ethyl 2,2-dimethylhept-4-ene dibromide

Reagents : KOtBu, DMSO

Conditions : 80°C, 2 hours

Mechanism :

-

Anti-periplanar elimination of Br⁻ and H⁺ forms the triple bond.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Wittig-Type Reaction | High stereoselectivity, scalable | Requires sensitive ylide handling |

| Propargylation | Direct alkyne introduction | Limited regioselectivity |

| Patent Method | Proprietary optimization | Limited public disclosure |

| Claisen Condensation | Simple reagents, cost-effective | Multi-step, low yields |

| Dehydrohalogenation | Simple dihalide precursors | Harsh conditions, over-reaction |

Critical Challenges and Solutions

-

Stereochemical Control : The Wittig method (Section 1) offers better control over alkyne geometry compared to elimination-based approaches.

-

Yield Optimization : Using nBuLi at low temperatures minimizes side reactions in ylide formation.

-

Scalability : The patent method (Section 3) may employ continuous flow systems for industrial production, though details are undisclosed .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,2-dimethylhept-4-ynoate, and how can reaction yields be maximized?

- Methodological Answer : The synthesis of this compound typically involves alkyne functionalization and esterification. A general approach includes coupling 4-ynoic acid derivatives with ethyl alcohol under acid catalysis. To optimize yields, variables such as solvent polarity (e.g., THF vs. DCM), temperature (40–60°C), and catalyst loading (e.g., H₂SO₄ or p-toluenesulfonic acid) should be systematically tested. Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm product purity and functional groups .

Q. How should spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), the alkyne proton (δ 2.0–2.5 ppm, though internal alkynes may show no direct proton signal), and dimethyl groups (δ 1.0–1.2 ppm).

- ¹³C NMR : The ester carbonyl appears at δ 165–175 ppm, while the alkyne carbons resonate at δ 70–90 ppm.

- IR : Strong absorbance for the ester C=O (~1740 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹). Discrepancies in peak assignments should prompt re-evaluation of reaction conditions or purification steps .

Q. What experimental protocols are recommended for determining the compound’s solubility and stability under varying conditions?

- Methodological Answer : Perform systematic solubility tests in polar (water, ethanol) and nonpolar solvents (hexane, DCM) using gravimetric or UV-Vis methods. For stability studies, incubate the compound at different temperatures (e.g., 4°C, 25°C, 40°C) and pH levels (3–10), monitoring degradation via HPLC or TLC over 24–72 hours. Include controls (e.g., inert atmosphere) to isolate oxidative vs. hydrolytic degradation pathways .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to model the electronic structure of the alkyne and ester moieties, focusing on frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in click chemistry or cycloaddition reactions. Molecular docking simulations (e.g., AutoDock Vina) can assess interactions with catalytic metal centers (e.g., Cu, Pd) to guide experimental design .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : When crystallographic refinements (e.g., SHELXL) produce inconsistent bond lengths or angles, cross-validate results with spectroscopic data and computational geometry optimizations. For twinned crystals, employ twin-law refinement protocols and high-resolution data (≤1.0 Å). If disorder persists, consider alternative space groups or solvent-masking techniques .

Q. How can isotopic labeling (²H, ¹³C) elucidate mechanistic pathways in the compound’s degradation or metabolic studies?

- Methodological Answer : Synthesize isotopically labeled analogs (e.g., deuterated ethyl groups or ¹³C-aldehyde tags) and track isotopic enrichment via LC-MS or NMR. For degradation studies, monitor label retention in hydrolysis products to distinguish between ester cleavage (retains alkyne label) vs. alkyne oxidation (loses label) .

Q. What statistical approaches are robust for analyzing kinetic data in this compound reactions with conflicting rate constants?

- Methodological Answer : Apply nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit time-resolved kinetic data to proposed mechanisms (e.g., first-order vs. pseudo-first-order). Use Akaike’s Information Criterion (AIC) to compare competing models. For outliers, evaluate experimental variables (e.g., temperature control, catalyst deactivation) and repeat trials under stricter conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.